1-Benzoyl-4-phenylsemicarbazide

描述

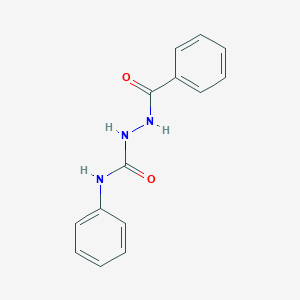

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzamido-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMMTXFVYJICDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351514 | |

| Record name | 1-Benzoyl-4-phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-32-5 | |

| Record name | 1-Benzoyl-4-phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Benzoyl)-4-phenylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-Benzoyl-4-phenylsemicarbazide

The formation of the this compound molecule, which features a benzoyl group at the N1 position and a phenyl group at the N4 position, is most commonly accomplished through condensation reactions. These reactions typically involve the joining of two molecular fragments with the elimination of a small molecule, such as water or an alcohol.

One-Pot Synthesis Techniques for Semicarbazides

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov For the synthesis of substituted semicarbazides, one-pot methods are particularly attractive. researchgate.netrsc.orgrsc.orgresearchgate.netrsc.org

A common one-pot approach involves the in situ formation of a reactive intermediate, which then reacts with another component to form the final product. For example, a 4-substituted semicarbazide (B1199961) can be prepared in a one-pot, two-step process where a primary or secondary amine is first reacted with a reagent like bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate to form a carbamate (B1207046) intermediate. rsc.orgrsc.org This intermediate is not isolated but is directly treated with hydrazine (B178648) to yield the desired semicarbazide. rsc.orgrsc.org

Applying this logic to this compound, a hypothetical one-pot synthesis could involve the initial formation of benzoyl hydrazine from a benzoic acid derivative (e.g., an ester or acid chloride) and hydrazine, followed by the addition of phenyl isocyanate to the same reaction vessel without purification of the benzoyl hydrazine intermediate. This approach streamlines the synthetic process, saving time and resources.

Table 1: Comparison of One-Pot vs. Stepwise Synthesis

| Feature | Stepwise Synthesis | One-Pot Synthesis |

| Intermediate Isolation | Required at each step | Avoided |

| Purification | Multiple steps required | Minimized, often only for the final product |

| Time Efficiency | Lower | Higher |

| Solvent/Reagent Use | Higher | Lower |

| Overall Yield | Can be lower due to losses at each step | Often higher due to fewer handling steps |

| Process Simplicity | More complex | Simpler |

Alternative Synthetic Approaches and Modifications

Beyond direct condensation, other synthetic strategies can be envisioned or adapted to produce this compound. One such alternative involves a multi-step process starting with phenylhydrazine (B124118). google.com For instance, phenylhydrazine can be treated with a chloroformate, followed by reaction with phosgene (B1210022) to create a reactive intermediate, which can then be reacted with an appropriate amine and subsequently hydrolyzed to yield a 2-phenylsemicarbazide. google.com While more complex, this route offers flexibility in introducing different substituents.

Another approach involves the use of "blocked" or precursor molecules that generate a reactive species in situ. For example, the reaction could utilize a benzoyl isothiocyanate with phenylhydrazine. This would initially form 1-benzoyl-4-phenylthiosemicarbazide, the sulfur analog of the target compound. rsc.org Subsequent chemical modification would be required to replace the sulfur atom with oxygen.

Furthermore, methods exist for the synthesis of semicarbazides that avoid the direct use of potentially hazardous isocyanates. These can involve the reaction of hydrazines with carbamates or N-substituted carbamoyl (B1232498) chlorides. rsc.org While these are effective, they may involve the use of phosgene or its derivatives, which have their own safety concerns. rsc.org

Chemical Reactions and Derivatization of this compound

This compound, a notable member of the semicarbazide family of compounds, is characterized by its rich and varied chemical reactivity. This attribute makes it a valuable precursor in the synthesis of a wide array of organic molecules, particularly heterocyclic systems and coordination complexes. The strategic positioning of its functional groups—the benzoyl moiety, the urea-like backbone, and the phenyl group—allows for a multitude of chemical transformations. These reactions include hydrolysis, condensation with carbonyl compounds, cyclization to form novel heterocycles, and the formation of metal complexes. Furthermore, the core structure can be readily modified to produce a diverse library of substituted derivatives, expanding its utility in various chemical research domains.

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of this compound involves the cleavage of its amide and urea-like linkages. The susceptibility of these bonds to hydrolysis is dependent on the reaction conditions, specifically the pH of the medium.

Under acidic conditions, the hydrolysis is typically initiated by the protonation of the carbonyl oxygen of the benzoyl group, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination steps result in the cleavage of the amide bond, yielding benzoic acid and 4-phenylsemicarbazide (B1584512). The 4-phenylsemicarbazide can further hydrolyze under more stringent acidic conditions to phenylhydrazine and ultimately to aniline (B41778) and hydrazine.

In basic media, the hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the benzoyl group. This forms a tetrahedral intermediate which then collapses to release the benzoate (B1203000) anion and the 4-phenylsemicarbazide anion. The latter is subsequently protonated upon workup to give 4-phenylsemicarbazide. Similar to acidic hydrolysis, the 4-phenylsemicarbazide can undergo further decomposition under harsh basic conditions. It is generally observed that the amide linkage in this compound is more labile to hydrolysis compared to the semicarbazide (urea-like) portion of the molecule.

| Condition | Primary Products | Secondary/Potential Products |

| Acidic Hydrolysis | Benzoic acid, 4-Phenylsemicarbazide | Phenylhydrazine, Aniline, Hydrazine |

| Basic Hydrolysis | Benzoate, 4-Phenylsemicarbazide | Phenylhydrazine, Aniline, Hydrazine |

Condensation Reactions with Carbonyl Compounds

The presence of a terminal primary amine group in the hydrolysis product of this compound, or more directly, the reaction of 4-phenylsemicarbazide (which can be considered a derivative) with carbonyl compounds, is a cornerstone of its chemical utility. However, the parent compound, this compound, with its blocked terminal amine, does not directly undergo condensation with carbonyl compounds. The initial step would require the selective hydrolysis or removal of the benzoyl group to free the terminal amine of the semicarbazide moiety.

Once the 4-phenylsemicarbazide is generated, it readily undergoes condensation reactions with a variety of aldehydes and ketones to form the corresponding semicarbazones. researchgate.net This reaction, a classic example of a condensation reaction, typically proceeds under mildly acidic conditions which catalyze the nucleophilic attack of the terminal nitrogen atom of the semicarbazide onto the carbonyl carbon of the aldehyde or ketone. sigmaaldrich.com The resulting intermediate, a carbinolamine, subsequently dehydrates to yield the stable semicarbazone, characterized by the presence of an azomethine (-C=N-) group. These reactions are often high-yielding and the products are typically crystalline solids, which facilitates their purification. researchgate.net

The general reaction is as follows:

R-CHO + H₂N-NH-CO-NH-Ph → R-CH=N-NH-CO-NH-Ph + H₂O (Aldehyde) + (4-Phenylsemicarbazide) → (4-Phenylsemicarbazone) + (Water)

R₂C=O + H₂N-NH-CO-NH-Ph → R₂C=N-NH-CO-NH-Ph + H₂O (Ketone) + (4-Phenylsemicarbazide) → (4-Phenylsemicarbazone) + (Water)

| Carbonyl Compound | Expected Semicarbazone Product |

| Benzaldehyde | Benzaldehyde 4-phenylsemicarbazone |

| Acetone | Acetone 4-phenylsemicarbazone |

| Cyclohexanone | Cyclohexanone 4-phenylsemicarbazone |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde 4-phenylsemicarbazone |

| Acetophenone | Acetophenone 4-phenylsemicarbazone |

Cyclization Reactions for Novel Heterocyclic Compounds

This compound and its derivatives are versatile precursors for the synthesis of a variety of five-membered heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocycles are of significant interest in medicinal and materials chemistry.

The synthesis of 1,3,4-oxadiazoles can be achieved through the dehydrative cyclization of this compound. This transformation can be effected by various dehydrating agents, such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid. The reaction proceeds by an intramolecular nucleophilic attack of the oxygen atom of the benzoyl group onto the carbon atom of the urea (B33335) moiety, followed by the elimination of a molecule of water.

Similarly, 1,3,4-thiadiazole derivatives can be synthesized from the corresponding 1-benzoyl-4-phenylthiosemicarbazide. This is achieved by treating the thiosemicarbazide (B42300) with a dehydrating agent, which promotes the intramolecular cyclization with the elimination of water.

The formation of 1,2,4-triazoles from this compound can be accomplished by reacting it with a suitable reagent that provides the additional nitrogen atom required for the triazole ring. For instance, treatment with hydrazine or its derivatives can lead to the formation of triazole systems. Alternatively, the semicarbazone derivatives obtained from the condensation with carbonyl compounds can be oxidatively cyclized to form substituted 1,3,4-oxadiazoles. asianpubs.org

| Starting Material | Reagents/Conditions | Heterocyclic Product |

| This compound | POCl₃, heat | 2-Phenyl-5-(phenylamino)-1,3,4-oxadiazole |

| 1-Benzoyl-4-phenylthiosemicarbazide | H₂SO₄, heat | 2-Phenyl-5-(phenylamino)-1,3,4-thiadiazole |

| This compound | Hydrazine, heat | 3-Phenyl-4-phenylamino-5-hydroxy-1,2,4-triazole |

| Semicarbazone of Benzaldehyde | Oxidizing agent (e.g., CAN) | 2-(Benzylideneamino)-5-phenyl-1,3,4-oxadiazole asianpubs.org |

Formation of Metal Complexes and Coordination Chemistry

The semicarbazide and, more commonly, the thiosemicarbazide backbone of this compound and its derivatives, respectively, possess multiple donor atoms (N, O, and S) that can coordinate with metal ions to form stable metal complexes. mdpi.comjocpr.com The coordination behavior is highly dependent on the nature of the metal ion, the reaction conditions, and the specific structure of the ligand.

In its neutral form, this compound can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen of the benzoyl group and one of the nitrogen atoms of the semicarbazide chain. Upon deprotonation of the amide and/or the urea-like NH groups, the ligand can exhibit different coordination modes, including acting as a tridentate ligand.

The corresponding thiosemicarbazide, 1-benzoyl-4-phenylthiosemicarbazide, is a particularly versatile ligand in coordination chemistry. The presence of the "soft" sulfur donor atom, in addition to the "hard" nitrogen and oxygen donors, allows for the formation of stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and zinc. mdpi.comjocpr.commdpi.com In these complexes, the thiosemicarbazide often acts as a bidentate or tridentate ligand, coordinating through the sulfur atom and one or two nitrogen atoms. The resulting metallacycles are typically five- or six-membered rings. The coordination of the ligand to the metal center can significantly influence the electronic and steric properties of the complex, leading to diverse applications in catalysis and materials science.

| Ligand | Metal Ion | Potential Coordination Mode |

| This compound | Cu(II) | Bidentate (O, N) |

| This compound (deprotonated) | Ni(II) | Tridentate (O, N, N) |

| 1-Benzoyl-4-phenylthiosemicarbazide | Co(II) | Bidentate (S, N) |

| 1-Benzoyl-4-phenylthiosemicarbazide (deprotonated) | Zn(II) | Tridentate (S, N, N) |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by introducing various functional groups onto either the benzoyl or the phenyl moiety. This allows for the fine-tuning of the molecule's properties for specific applications.

Modifications on the benzoyl moiety are typically achieved by starting with a substituted benzoic acid or benzoyl chloride. A common synthetic route involves the reaction of a substituted benzoyl chloride with 4-phenylsemicarbazide. This allows for the introduction of a wide range of substituents onto the aromatic ring of the benzoyl group. nih.gov

Alternatively, a substituted benzoic acid can be activated, for example, by conversion to its corresponding acid chloride or by using a coupling agent, before reaction with 4-phenylsemicarbazide. The choice of substituents can be guided by the desired electronic or steric properties of the final product. For example, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) can be introduced to modulate the reactivity and biological activity of the resulting derivatives. nih.gov

The general synthetic scheme is as follows:

Substituted-Ph-COCl + H₂N-NH-CO-NH-Ph → Substituted-Ph-CO-NH-NH-CO-NH-Ph + HCl (Substituted Benzoyl Chloride) + (4-Phenylsemicarbazide) → (Substituted this compound) + (Hydrogen Chloride)

| Substituent on Benzoyl Ring | Substituted Benzoyl Chloride | Resulting Derivative |

| 4-Nitro | 4-Nitrobenzoyl chloride | 1-(4-Nitrobenzoyl)-4-phenylsemicarbazide |

| 4-Methoxy | 4-Methoxybenzoyl chloride | 1-(4-Methoxybenzoyl)-4-phenylsemicarbazide |

| 3-Chloro | 3-Chlorobenzoyl chloride | 1-(3-Chlorobenzoyl)-4-phenylsemicarbazide |

| 2,4-Dichloro | 2,4-Dichlorobenzoyl chloride | 1-(2,4-Dichlorobenzoyl)-4-phenylsemicarbazide |

Modifications on the Phenyl Moiety

Currently, there is a notable absence of published research detailing specific methodologies for the chemical modification of the phenyl ring of this compound. General electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are standard methods for modifying phenyl groups, have not been reported for this particular molecule. The electronic nature of the benzoyl and semicarbazide moieties would influence the reactivity and regioselectivity of such substitutions on the N-phenyl ring, but specific examples and reaction conditions are not available in the current body of scientific literature.

Incorporation into Fused Heterocyclic Systems

The utilization of this compound as a precursor for the synthesis of fused heterocyclic systems is not described in the accessible scientific literature. Semicarbazide and thiosemicarbazide derivatives are well-known starting materials for the construction of various heterocyclic rings, including triazoles, thiadiazoles, and oxadiazoles, through cyclization reactions. These reactions typically involve the reaction of the semicarbazide moiety with appropriate bifunctional reagents. However, specific instances of such cyclization reactions commencing from this compound to form fused heterocyclic structures have not been reported.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in characterizing 1-Benzoyl-4-phenylsemicarbazide and its derivatives.

Proton NMR (¹H NMR) Analysis of this compound and Derivatives

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. In a typical ¹H NMR spectrum, the aromatic protons of the benzoyl and phenyl rings exhibit signals in the downfield region, usually between δ 7.0 and 8.5 ppm. The protons of the semicarbazide (B1199961) backbone (NH protons) are also observable and their chemical shifts can be influenced by solvent and concentration.

For instance, in a study of related benzimidazole-based thiourea (B124793) derivatives, the N-H protons appeared as broad singlets at high chemical shifts (δ 10.98-12.79 ppm), while the aromatic protons of the benzoyl ring were observed as a multiplet in the δ 8.23–7.70 ppm range. nih.gov This is consistent with the expected deshielding effect of the adjacent carbonyl and phenyl groups.

Interactive Data Table: ¹H NMR Data for this compound and Related Structures

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| This compound | Aromatic (Benzoyl & Phenyl) | 7.0 - 8.5 | Multiplet | General Expectation |

| Benzimidazole-based thiourea | N-H | 10.98 - 12.79 | Broad Singlet | nih.gov |

| Benzimidazole-based thiourea | Aromatic (Benzoyl) | 7.70 - 8.23 | Multiplet | nih.gov |

| 4-Phenylsemicarbazide (B1584512) | Aromatic | 6.8 - 7.5 | Multiplet | chemicalbook.com |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon framework. The carbonyl carbons of the benzoyl and urea (B33335) moieties are typically found in the most downfield region of the spectrum, often above 160 ppm. The aromatic carbons show signals in the range of approximately 110-140 ppm.

For example, in a study of related 4H-3,1-benzoxazin-4-ones and their precursors, the carbonyl carbons were key to differentiating between the two series of compounds. nih.gov In another example involving a benzimidazole (B57391) based thiourea, the structure was confirmed by techniques including ¹³C-NMR. nih.gov

Interactive Data Table: ¹³C NMR Data for this compound and Related Structures

| Compound/Fragment | Carbon Type | Chemical Shift (δ, ppm) | Reference |

| This compound | Carbonyl (Benzoyl & Urea) | > 160 | General Expectation |

| This compound | Aromatic | 110 - 140 | General Expectation |

| 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene | Carbonyl | 196 | researchgate.net |

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various bonds. nih.gov

Key characteristic peaks include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹.

C=O stretching (Amide I): Strong absorption bands usually appear in the range of 1630-1680 cm⁻¹. The benzoyl carbonyl and the urea carbonyl may show distinct peaks.

N-H bending (Amide II): Found around 1550-1620 cm⁻¹.

C-N stretching: Appears in the 1200-1400 cm⁻¹ region.

Aromatic C-H stretching: Observed above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

In a study of a related compound, 1-(p-nitro benzoyl) semicarbazide, the IR spectrum was used for its characterization, with data digitized by NIST. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3500 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1550 - 1620 |

| C-N | Stretching | 1200 - 1400 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C₁₄H₁₃N₃O₂). The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 255.27 g/mol . nih.govscbt.commatrixscientific.com

Common fragmentation patterns can provide structural information. For instance, cleavage of the amide bond could lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a phenylsemicarbazide fragment. The NIST Mass Spectrometry Data Center provides fragmentation data showing a top peak at m/z 105 and a second highest at m/z 77 (phenyl cation). nih.gov This is consistent with the expected fragmentation of the benzoyl group.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z | Identity | Reference |

| [M]⁺ | ~255 | Molecular Ion | nih.gov |

| [C₆H₅CO]⁺ | 105 | Benzoyl Cation | nih.gov |

| [C₆H₅]⁺ | 77 | Phenyl Cation | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound, with its aromatic rings and carbonyl groups, is expected to exhibit absorption bands in the UV region. These absorptions are typically due to π → π* and n → π* transitions.

In a study of related meta-terphenyl derivatives, the phenyl-substituted compounds showed a long-wavelength absorption band in the range of 340-400 nm. researchgate.net Another study on 4-benzoyl benzoic acid demonstrated how the absorption spectra are affected by pH, indicating the influence of protonation states on the electronic transitions. rsc.org The specific absorption maxima and molar absorptivity of this compound would depend on the solvent used.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 400 | Aromatic Rings |

| n → π | > 300 | Carbonyl Groups |

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound was not found in the search results, studies on similar molecules, such as 4-phenylsemicarbazide, reveal important structural features. researchgate.net The crystal structure of 4-phenylsemicarbazide shows that the molecule is stabilized by intermolecular N-H···O hydrogen bonds, forming a complex three-dimensional network. researchgate.net It is highly probable that this compound would also exhibit extensive hydrogen bonding involving its N-H and C=O groups in the solid state. The synthesis and X-ray crystal structure of a Ni(II) complex with a related ligand, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, has been reported, demonstrating the utility of this technique in understanding the coordination chemistry of such ligands. mdpi.com

Interactive Data Table: Crystal Data for the Related Compound 4-Phenylsemicarbazide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/c | researchgate.net |

| a (Å) | 16.5984 (10) | researchgate.net |

| b (Å) | 8.8862 (4) | researchgate.net |

| c (Å) | 10.3518 (6) | researchgate.net |

| β (°) | 91.359 (3) | researchgate.net |

| V (ų) | 1526.43 (14) | researchgate.net |

| Z | 8 | researchgate.net |

Other Advanced Spectroscopic Techniques

Beyond the foundational spectroscopic methods, a deeper understanding of the molecular structure and properties of this compound can be achieved through a variety of other advanced techniques. These methods provide complementary information, offering insights into the compound's fragmentation patterns, thermal stability, and crystalline nature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for identification and structural elucidation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available in the PubChem database. scbt.com

The analysis reveals a specific fragmentation pattern under electron ionization. While a detailed interpretation of every peak is beyond the scope of this article, the major fragments observed provide clues to the molecule's structure. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (255.27 g/mol ). nih.gov Key fragment ions would likely arise from the cleavage of the amide and urea linkages within the molecule.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C14H13N3O2 | nih.gov |

| Molecular Weight | 255.27 g/mol | nih.gov |

| GC-MS Data | Available | scbt.com |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

At present, there is no publicly available research data specifically detailing the thermogravimetric analysis (TGA) or differential thermal analysis (DTA) of this compound. Such studies would be invaluable for determining the compound's thermal stability, decomposition points, and the nature of its thermal transitions. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material, revealing information about phase transitions and reactions.

Powder X-ray Diffraction (PXRD)

Similarly, dedicated powder X-ray diffraction (PXRD) studies on this compound are not found in the current body of scientific literature. PXRD is a critical technique for characterizing the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and crystallinity of a compound. The acquisition of a PXRD pattern for this compound would be a significant step in fully characterizing its solid-state properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on 1-Benzoyl-4-phenylsemicarbazide

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic parameters, providing a good balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to achieve this. The process explores the potential energy surface of the molecule to find its global minimum. For a flexible molecule like this compound, several conformations may exist due to rotation around single bonds, such as the C-N and N-N bonds in the semicarbazide (B1199961) backbone.

Studies on closely related structures, such as 1-Benzoyl-4-(2-nitro-phenyl)semicarbazide, reveal key conformational features that are likely shared. In this derivative, the molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring structure (S(6) motif) nih.gov. Furthermore, the orientation of the two phenyl rings is a critical aspect of its geometry. In the nitrated analogue, the dihedral angle between the two aromatic rings was found to be 71.49 (6)° nih.gov. This significant twist is a result of steric hindrance and the optimization of intramolecular interactions. Similar computational analyses on this compound would elucidate its preferred conformation and the planarity of its constituent groups.

Table 1: Representative Optimized Geometrical Parameters for Semicarbazide Derivatives (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Lengths (Å) | C=O (benzoyl) | ~1.24 Å |

| C=O (urea) | ~1.25 Å | |

| N-N | ~1.38 Å | |

| C-N (amide) | ~1.37 Å | |

| C-N (urea) | ~1.40 Å | |

| Bond Angles (º) | O-C-N (benzoyl) | ~122° |

| C-N-N | ~118° | |

| N-N-C (urea) | ~115° | |

| Dihedral Angles (º) | Phenyl-C-N-N | Varies with conformation |

| N-N-C-N | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the phenyl rings and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, is likely distributed over the electron-deficient regions, particularly the carbonyl groups and the aromatic systems, which can accept electron density. Analysis of the FMOs helps in understanding the molecule's charge transfer properties and potential reaction sites. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties This table presents typical electronic parameters derived from DFT calculations. The values are illustrative and not specific to this compound.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 eV |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.75 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV |

Theoretical vibrational analysis via DFT is a powerful technique for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. mdpi.com This calculated spectrum is then compared with experimental results to provide a detailed assignment of the observed vibrational bands. researchgate.net

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.

Aromatic C-H stretching: Found around 3000-3100 cm⁻¹.

C=O stretching: The two carbonyl groups (amide and urea) would give rise to strong bands, typically between 1650 and 1750 cm⁻¹.

N-H bending and C-N stretching: These modes appear in the fingerprint region (1400-1600 cm⁻¹).

Aromatic C=C stretching: Bands around 1450-1600 cm⁻¹.

DFT calculations can help distinguish between the two different C=O stretching vibrations and resolve overlapping peaks in the complex fingerprint region of the spectrum, leading to a more accurate understanding of the molecule's vibrational properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule.

In a molecular docking study, this compound would be treated as a flexible ligand, and its possible binding modes within the active site of a target protein would be explored. The process generates multiple binding poses, which are then ranked based on a scoring function.

The analysis of the best-ranked pose reveals specific molecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:

Hydrogen Bonds: The N-H groups of the semicarbazide backbone are excellent hydrogen bond donors, while the carbonyl oxygens are strong hydrogen bond acceptors. These groups can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, glutamate, serine, or threonine.

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic interactions (e.g., π-π stacking, π-alkyl) with nonpolar residues like phenylalanine, tyrosine, tryptophan, leucine, and valine.

Subsequent molecular dynamics (MD) simulations can be used to assess the stability of these interactions over time, providing a more dynamic and realistic view of the binding event. Studies on related benzoyl-containing compounds have successfully used these methods to understand how changes in molecular structure affect binding modes and biological activity. mdpi.com

A primary goal of molecular docking is to estimate the binding affinity between the ligand and its target protein. Docking programs use scoring functions to calculate a value, often expressed in kcal/mol, that predicts the strength of the interaction. Lower (more negative) scores generally indicate a higher predicted binding affinity.

While docking scores provide a rapid way to rank compounds, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the snapshots from an MD simulation to calculate the binding free energy. These calculations provide a more quantitative prediction of binding affinity. mdpi.com

Although specific docking studies for this compound against a particular target are not prominently available in the literature, its structural features—multiple hydrogen bond donors/acceptors and hydrophobic phenyl groups—suggest it has the potential to bind effectively to a variety of protein targets. Computational predictions of its binding affinity would be the first step in identifying its potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies are pivotal in optimizing their therapeutic potential, particularly as anticonvulsant agents. These studies help in identifying the key molecular features that govern the desired biological outcome.

The fundamental principle of QSAR is to correlate physicochemical or molecular descriptors of a compound with its activity. nih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. In the context of this compound derivatives, relevant descriptors would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the presence of the benzoyl and phenyl groups influences the electron density across the semicarbazide backbone, which can be crucial for receptor interaction.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity (MR), and van der Waals volume are often employed. nih.govnih.gov The spatial arrangement of the phenyl and benzoyl moieties relative to the semicarbazide core is a critical determinant of how the molecule fits into a biological target.

Hydrophobic Descriptors: The partition coefficient (log P) is the most common descriptor for hydrophobicity, which influences the compound's ability to cross biological membranes and reach its target site.

A typical QSAR study on a series of this compound analogs would involve synthesizing a library of related compounds with systematic variations in their structure. The biological activity, for example, anticonvulsant efficacy measured by ED₅₀ in animal models like the Maximal Electroshock Seizure (MES) test, is then determined. nih.govfrontiersin.orgnjppp.com Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model is developed. analis.com.myimist.ma

An illustrative QSAR equation might take the form:

log(1/ED₅₀) = β₀ + β₁(log P) + β₂(MR) + β₃(σ)

Where σ represents an electronic parameter like the Hammett constant. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and the standard error of the estimate. imist.ma A robust QSAR model not only explains the structure-activity relationship within the studied series but also possesses predictive power for designing new, more potent analogs. imist.ma

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | Substituent (R) | log P | Molar Refractivity (MR) | Anticonvulsant Activity (log 1/ED₅₀) |

|---|---|---|---|---|

| 1 | H | 2.1 | 70.5 | 4.5 |

| 2 | 4-Cl | 2.8 | 75.6 | 5.1 |

| 3 | 4-CH₃ | 2.6 | 75.1 | 4.8 |

| 4 | 4-NO₂ | 1.9 | 74.8 | 5.5 |

Predictive Modeling for Biological Activity and Reactivity

Predictive modeling in computational chemistry utilizes the insights gained from QSAR and other theoretical studies to forecast the biological activity and chemical reactivity of novel or untested compounds. For this compound, predictive models are instrumental in guiding the synthesis of new derivatives with enhanced therapeutic properties, such as anticonvulsant or antibacterial activities. nih.govnih.gov

One of the primary applications of predictive modeling for this class of compounds is in the realm of anticonvulsant drug design. Semicarbazones are known to exhibit anticonvulsant properties, and a widely accepted pharmacophore model for this activity includes four key binding sites. nih.goveurekaselect.com These sites typically consist of an aryl hydrophobic binding site, a hydrogen-bonding domain, an electron-donor group, and another hydrophobic site. In this compound, the phenyl and benzoyl rings can serve as the hydrophobic domains, while the amide and urea (B33335) functionalities can act as hydrogen bond donors and acceptors.

Predictive models can be built using various machine learning algorithms, such as artificial neural networks (ANN), support vector machines (SVM), or random forests. imist.ma These models are trained on a dataset of known semicarbazone derivatives and their corresponding biological activities. The models learn the complex, often non-linear relationships between the molecular descriptors and the activity. Once trained, these models can predict the anticonvulsant potential of new, unsynthesized this compound derivatives with a certain degree of accuracy.

Molecular docking is another powerful predictive tool. This technique simulates the interaction between a ligand (e.g., this compound) and the binding site of a biological target, such as a specific receptor or enzyme implicated in epilepsy. frontiersin.orgnih.gov By calculating the binding affinity and analyzing the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions), researchers can predict whether a compound is likely to be active. For instance, docking studies on similar semicarbazones have shown interactions with amino acid residues like GLU270 and THR353 in their target receptors. nih.gov

Predictive models can also be applied to estimate the chemical reactivity of this compound. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's susceptibility to nucleophilic or electrophilic attack. This information is valuable for understanding its metabolic fate and potential for covalent interactions with biological macromolecules.

Table 2: Predicted Anticonvulsant Activity and Receptor Binding Affinity

| Derivative | Modification | Predicted MES Activity (ED₅₀, mg/kg) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| BPS-1 | Parent Compound | >100 | -7.2 |

| BPS-2 | Add 4-F to Phenyl Ring | 75 | -7.8 |

| BPS-3 | Add 4-OCH₃ to Benzoyl Ring | 82 | -7.5 |

| BPS-4 | Replace Benzoyl with Thiobenzoyl | 65 | -8.1 |

Biological and Pharmacological Research Applications

Antimicrobial Research of 1-Benzoyl-4-phenylsemicarbazide and Its Derivatives

The core structure of this compound serves as a versatile scaffold for the development of new antimicrobial agents. Derivatives are synthesized by modifying different parts of the molecule, leading to compounds with a broad range of activities against bacteria, fungi, and mycobacteria. nih.govnih.govderpharmachemica.com The S and N atoms in the thiosemicarbazide (B42300) moiety are considered key to their biological functions. derpharmachemica.com

Derivatives of this compound have been extensively evaluated for their potential to inhibit the growth of various bacterial pathogens. derpharmachemica.com Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to existing antibiotics.

Numerous studies have demonstrated that derivatives of this compound class possess significant activity against Gram-positive bacteria. ingentaconnect.com A series of N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazides were evaluated against Staphylococcus aureus and Enterococcus faecalis, with some compounds showing moderate activity. researchgate.net In another study, a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides was tested against a panel of Gram-positive bacteria, including S. aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. mdpi.com The most potent antibacterial response was observed for trifluoromethyl derivatives, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 15.63 µg/mL. mdpi.com

Similarly, aminoguanidine derivatives incorporating an acylhydrazone moiety, a structure related to semicarbazides, showed potent to moderate inhibitory effects against several Gram-positive strains with MICs in the range of 4-64 μg/mL. semanticscholar.org One of the most promising compounds from this series, derivative 3f, exhibited a MIC value of 4 μg/mL against S. aureus. semanticscholar.org Another compound, 3d, was found to be the most potent against B. subtilis with a MIC of 4 μg/mL. semanticscholar.org

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound Class | Derivative | Bacterium | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides | meta-trifluoromethyl (15a) | S. aureus ATCC 25923 | 3.91-15.63 | mdpi.com |

| Fluorobenzoylthiosemicarbazides | para-trifluoromethyl (16b) | S. aureus ATCC 25923 | 3.91-15.63 | mdpi.com |

| Fluorobenzoylthiosemicarbazides | meta-trifluoromethyl (15b) | S. aureus ATCC 25923 | 7.82-31.25 | mdpi.com |

| Aminoguanidine Acylhydrazones | Compound 3f | S. aureus CMCC 26003 | 4 | semanticscholar.org |

| Aminoguanidine Acylhydrazones | Compound 3d | B. subtilis CMCC 63501 | 4 | semanticscholar.org |

| Thiosemicarbazides | Compound 3g | S. aureus | 6.25 | derpharmachemica.com |

| Thiosemicarbazides | Compound 3f | B. subtilis | 12.5 | derpharmachemica.com |

| N4-Benzoyl-N1-dihydroxybenzoylthiosemicarbazides | Compound 2 | S. aureus ATCC 29213 | >128 | researchgate.net |

The activity of these derivatives against Gram-negative bacteria has also been investigated, though they often show greater potency against Gram-positive strains. nih.gov In a study evaluating N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazides, the parent compound, N4-benzoyl-N1-2,5-dihydroxybenzoylthiosemicarbazide, demonstrated selective action against Escherichia coli. researchgate.net Another series of thiosemicarbazide derivatives was tested against Pseudomonas aeruginosa, with some compounds showing moderate activity. derpharmachemica.com For instance, compound 3g (N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide) displayed a MIC of 12.5 µg/mL against P. aeruginosa. derpharmachemica.com Aminoguanidine derivatives with an acylhydrazone moiety were also tested against Gram-negative strains like E. coli and P. aeruginosa. semanticscholar.org

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound Class | Derivative | Bacterium | MIC (µg/mL) | Reference |

| N4-Benzoyl-N1-dihydroxybenzoylthiosemicarbazides | Compound 1 | E. coli ATCC 25922 | 64 | researchgate.net |

| N4-Benzoyl-N1-dihydroxybenzoylthiosemicarbazides | Compound 1 | P. aeruginosa ATCC 27853 | >128 | researchgate.net |

| Thiosemicarbazides | Compound 3g | P. aeruginosa | 12.5 | derpharmachemica.com |

| Aminoguanidine Acylhydrazones | Compound 3d | E. coli CMCC 25922 | 32 | semanticscholar.org |

| Aminoguanidine Acylhydrazones | Compound 3d | P. aeruginosa CMCC 27853 | 32 | semanticscholar.org |

A critical area of research is the activity of these compounds against drug-resistant bacteria, which pose a major global health threat. mdpi.com Fluorobenzoylthiosemicarbazides have shown promising activity against pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. mdpi.com Furthermore, a series of aminoguanidine derivatives containing an acylhydrazone moiety demonstrated high potency against four multidrug-resistant clinical isolates, including S. aureus ATCC 43300 (MRSA) and E. coli ATCC BAA-196. semanticscholar.org Compound 3d from this series showed activities against these resistant strains that were comparable or more potent than the antibiotics oxacillin and penicillin. semanticscholar.org

Table 3: Antibacterial Activity of this compound Derivatives against Drug-Resistant Strains

| Compound Class | Derivative | Bacterium | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides | 15a, 15b, 16b | MRSA Clinical Isolates | 7.82 - 31.25 | mdpi.com |

| Aminoguanidine Acylhydrazones | Compound 3d | S. aureus ATCC 43300 (MRSA) | 8 | semanticscholar.org |

| Aminoguanidine Acylhydrazones | Compound 3d | S. aureus ATCC 33591 (MRSA) | 8 | semanticscholar.org |

| Aminoguanidine Acylhydrazones | Compound 3d | E. coli ATCC BAA-196 | 32 | semanticscholar.org |

| Aminoguanidine Acylhydrazones | Compound 3d | P. aeruginosa ATCC BAA-2111 | 32 | semanticscholar.org |

The antifungal potential of this compound derivatives has also been an area of active investigation. nih.govresearchgate.net Structurally related compounds containing an acylhydrazone moiety have been synthesized and evaluated for their in vitro antifungal activities against a range of plant pathogenic fungi. frontiersin.org One study designed a series of 1,4-benzoxazin-3-one derivatives with an acylhydrazone moiety and tested them against fungi such as Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. frontiersin.org Several of the synthesized compounds exhibited moderate to good antifungal activity. For example, compounds 5L and 5o showed significant inhibition against G. zeae, with EC50 values of 20.06 and 23.17 μg/mL, respectively, which was almost twice as effective as the commercial fungicide hymexazol. frontiersin.org Another compound, 5r, was highly effective against P. infestans, with an EC50 value of 15.37 μg/mL. frontiersin.org

Table 4: Antifungal Activity of Acylhydrazone Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| 5L | Gibberella zeae | 20.06 | frontiersin.org |

| 5o | Gibberella zeae | 23.17 | frontiersin.org |

| 5q | Pellicularia sasakii | 26.66 | frontiersin.org |

| 5r | Phytophthora infestans | 15.37 | frontiersin.org |

| 5p | Capsicum wilt | 26.76 | frontiersin.org |

| Hymexazol (Control) | Gibberella zeae | 40.51 | frontiersin.org |

| Hymexazol (Control) | Phytophthora infestans | 18.35 | frontiersin.org |

Derivatives based on the thiosemicarbazide and acylhydrazone scaffolds have shown significant promise as antimycobacterial agents. mdpi.com One study reported the activity of thiosemicarbazide derivatives against Mycobacterium bovis, which shares high genetic similarity with the human pathogen Mycobacterium tuberculosis. Some of these compounds demonstrated a promising antimycobacterial effect with MIC values around 0.39 µg/mL, which is approximately twice as potent as the standard drug ethambutol (0.75 µg/mL). mdpi.com

In another study, a series of 1,4-benzoxazinone-hydrazone hybrids were tested for their in vitro activity against M. tuberculosis H37Ra (a dormant strain), H37Rv (a virulent strain), and various multidrug-resistant strains. nih.gov Many of these molecules showed potent antimycobacterial activity, with MIC values between 2 and 8 μg mL−1 against all tested strains, alongside minimal cytotoxicity against mammalian cells. nih.gov

Table 5: Antimycobacterial Activity of Semicarbazide-Related Derivatives

| Compound Class | Bacterium | MIC | Reference |

| Thiosemicarbazide Derivatives | Mycobacterium bovis | ~0.39 µg/mL | mdpi.com |

| Ethambutol (Control) | Mycobacterium bovis | 0.75 µg/mL | mdpi.com |

| 1,4-Benzoxazinone-hydrazone Hybrids | M. tuberculosis H37Rv | 2 - 8 µg/mL | nih.gov |

| 1,4-Benzoxazinone-hydrazone Hybrids | Multidrug-Resistant M. tuberculosis | 2 - 8 µg/mL | nih.gov |

Mechanisms of Antimicrobial Action

Semicarbazide (B1199961) derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens. wisdomlib.orgrroij.comajchem-b.com While specific mechanistic studies on this compound are not extensively detailed, research into the broader class of (thio)semicarbazones suggests several potential mechanisms of action. These compounds are known to interfere with vital biochemical pathways within microbial cells. nih.gov

One proposed mechanism involves the inhibition of deoxyribonucleotide synthesis, a critical process for DNA replication and repair. nih.gov Specifically, certain thiosemicarbazide derivatives have been found to act by inhibiting type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov By disrupting the function of these essential enzymes, the compounds impede bacterial DNA synthesis, leading to an inhibition of replication and ultimately cell death. nih.gov Other potential mechanisms for related compounds include the disruption of cell wall biosynthesis and interference with the maintenance of cellular thiol levels. nih.gov

Anticancer Activity Research

The investigation of semicarbazide derivatives for anticancer properties has yielded promising results. ajchem-b.comrroij.comnih.gov The compound this compound, which is also identified by the synonym 1-benzamido-3-phenylurea, belongs to a class of arylurea derivatives that have been a focus of anticancer research. nih.govnih.gov Studies have aimed to design and synthesize novel derivatives based on this scaffold to develop more potent and selective antitumor agents. nih.govresearchgate.net

Research into 1-(4-(benzamido)phenyl)-3-arylurea derivatives, which are structurally analogous to this compound, has shown that these compounds possess a structural skeleton similar to approved anticancer drugs like sorafenib. This has prompted their evaluation as potential chemotherapeutic agents. nih.gov

The anticancer potential of compounds structurally related to this compound has been assessed through in vitro cytotoxicity studies against various human cancer cell lines. In one study, a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives were evaluated for their ability to inhibit cancer cell growth using an MTT assay. nih.govresearchgate.net

One particular derivative, designated as compound 6g, demonstrated significant growth inhibition. At a concentration of 10 µM, it reduced the viability of five different cancer cell lines by approximately 35-50%. nih.gov Further testing determined the GI₅₀ values (the concentration required to inhibit cell growth by 50%) for this compound against a panel of cancer cell lines, highlighting its potential as an antiproliferative agent. nih.govresearchgate.net

| Cancer Cell Line | Description | GI₅₀ Value (µM) of Compound 6g |

|---|---|---|

| A-498 | Renal Cancer | 14.46 |

| NCI-H23 | Non-Small Cell Lung Cancer | 13.97 |

| MDAMB-231 | Breast Cancer | 11.35 |

| MCF-7 | Breast Cancer | 11.58 |

| A-549 | Lung Carcinoma | 15.77 |

Data sourced from studies on 1-(4-(benzamido)phenyl)-3-arylurea derivatives, which are structural analogs of this compound. nih.govresearchgate.net

Research into the mechanism of action for the anticancer activity of this compound analogs has pointed towards the inhibition of specific enzymes involved in cancer progression. For the class of 1-(4-(benzamido)phenyl)-3-arylurea derivatives, the enzyme aromatase has been identified as a promising molecular target. nih.govresearchgate.net

Aromatase is a cytochrome P450 enzyme that plays a crucial role in the final step of estrogen biosynthesis. nih.govresearchgate.net Since estrogens are critical in the development of certain types of breast cancer, inhibiting aromatase is a key therapeutic strategy. nih.gov Molecular docking studies have suggested that these arylurea derivatives can bind to the aromatase enzyme, potentially blocking its function and thereby exerting an antitumor effect. nih.gov For some semicarbazide derivatives, topoisomerase IIα has also been proposed as a potential molecular target. nih.gov

Antiviral Activity Investigations

The broad biological profile of semicarbazide derivatives includes potential antiviral activity. rroij.comajchem-b.comnih.gov Various studies have explored the efficacy of this class of compounds against a range of viruses. For instance, certain (thio)semicarbazone-based benzimidazoles have been identified as dual inhibitors of the influenza A virus and human coronavirus. mdpi.com Other research has focused on N-phenyl benzamides, which show structural similarities to this compound, as inhibitors of Coxsackieviruses. nih.gov These studies often suggest that the compounds may act as capsid binders, directly interacting with the virus to prevent infection. nih.gov While these findings highlight the antiviral potential of the broader semicarbazide and benzamide chemical classes, specific investigations into the antiviral activity of this compound itself are not extensively documented in the available research.

Enzyme Inhibition Studies

The ability of this compound and its analogs to inhibit specific enzymes is a key area of pharmacological research. As noted in the anticancer research section, a significant finding is the potential for these compounds to act as aromatase inhibitors. nih.govresearchgate.net Aromatase is a critical enzyme in steroidogenesis, and its inhibition is a validated approach for treating hormone-dependent breast cancer. nih.gov The design of novel 1-(4-(benzamido)phenyl)-3-arylurea derivatives was specifically aimed at targeting this enzyme. nih.govresearchgate.net The demonstrated activity of these compounds underscores the potential of the this compound scaffold as a basis for developing new enzyme inhibitors.

Anti-inflammatory Properties

Semicarbazide derivatives have been recognized for their potential anti-inflammatory effects. wisdomlib.orgajchem-b.comrroij.comajchem-b.com The core structure is considered a viable scaffold for the development of new anti-inflammatory agents. benthamdirect.com Studies on various semicarbazide-containing compounds have demonstrated anti-inflammatory activity in both in vitro and in vivo models. For example, pyrazole derivatives incorporating a semicarbazide moiety have been shown to markedly inhibit the expression of the pro-inflammatory cytokine TNF-α in laboratory models. benthamdirect.com While the general class of compounds shows promise, specific research focusing on the anti-inflammatory properties of this compound is limited in the reviewed literature.

Other Pharmacological Activities (e.g., Anticonvulsant, Antioxidant)

While research into the specific pharmacological activities of this compound is limited, the broader class of semicarbazide and thiosemicarbazide derivatives has been the subject of investigation for various therapeutic properties, including anticonvulsant and antioxidant effects. The structural motif of these compounds provides a versatile scaffold for the development of new therapeutic agents.

Anticonvulsant Activity of Semicarbazide Derivatives

Semicarbazide derivatives have been explored for their potential as anticonvulsant agents. The mechanism of action for many existing antiepileptic drugs involves interaction with ion channels (such as sodium and calcium channels) or enhancement of GABAergic neurotransmission. Research into novel anticonvulsants often focuses on compounds that can modulate these pathways. For instance, various isatin-based derivatives, which can incorporate a semicarbazide-like moiety, have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. nih.govnih.gov These tests are standard screening models used to identify compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively. mdpi.comnih.gov

Studies on related heterocyclic compounds like quinazolin-4(3H)-one derivatives have also shown promise for anticonvulsant activity, with some compounds demonstrating protective effects in the PTZ-induced seizure model. nih.gov The anticonvulsant potential of these derivatives is often attributed to their ability to interact with central nervous system targets involved in seizure generation and propagation.

Table 1: Anticonvulsant Screening Models

| Screening Model | Description | Seizure Type Modeled |

|---|---|---|

| Maximal Electroshock (MES) Test | An animal test used to induce tonic-clonic seizures via an electrical stimulus. It is a model for generalized tonic-clonic seizures. | Generalized tonic-clonic seizures |

| Pentylenetetrazole (PTZ) Test | A chemoconvulsant test that induces clonic seizures. It is a model for absence seizures and myoclonic seizures. | Absence and myoclonic seizures |

| 6 Hz Psychomotor Seizure Test | An alternative to the MES test that is considered a model for therapy-resistant partial seizures. | Therapy-resistant partial seizures |

Antioxidant Activity of Semicarbazide and Thiosemicarbazide Analogues

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various diseases. nih.gov Consequently, there is significant interest in the development of novel antioxidant compounds. Thiosemicarbazones, which are structurally related to semicarbazides, have been evaluated for their antioxidant properties. pjps.pk In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.govmdpi.com

For example, studies on benzophenone thiosemicarbazones have reported their potential to scavenge free radicals, although their activity was found to be modest compared to standard antioxidants like gallic acid. pjps.pk Similarly, various benzoxazole and naphthoxazole analogs have demonstrated antioxidant properties in in vitro assays. mdpi.commdpi.com The antioxidant capacity of these molecules is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals.

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle | Radical Scavenged |

|---|---|---|

| DPPH Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| ABTS Assay | Measures the ability of a compound to scavenge the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| DMPD Assay | Involves the reduction of the colored N,N-dimethyl-p-phenylenediamine (DMPD) radical cation by an antioxidant. | N,N-dimethyl-p-phenylenediamine (DMPD) |

While direct evidence for the anticonvulsant and antioxidant activities of this compound is not extensively documented in publicly available research, the pharmacological activities of its structural analogues suggest that this chemical scaffold holds potential for further investigation in these areas.

No Publicly Available Research on the Coordination Chemistry of this compound

The field of coordination chemistry extensively investigates how ligands—molecules that donate electrons—bind to central metal ions to form complex structures with diverse applications. Many compounds structurally related to this compound, such as thiosemicarbazones and other semicarbazide or urea (B33335) derivatives, are well-documented for their ability to form stable metal complexes. Research on these related compounds shows they are active in areas like catalysis, materials science, and medicinal chemistry, often exhibiting interesting biological activities and selective sensing capabilities for various metal ions.

However, this specific compound, this compound, does not appear in the accessible literature in the context of a coordinating ligand. While it is commercially available and its basic chemical properties are known, there is a lack of published studies detailing its interactions with metal ions.

Therefore, content for the requested sections—Synthesis and Characterization of Metal Complexes, Selective Metal Ion Binding, Structural Analysis, and Applications in Analytical Chemistry—cannot be generated as it would be speculative and not based on scientifically validated and published findings. The scientific community has not, to date, published research focusing on the specific areas outlined in the user's request for this particular compound.

Structure Activity Relationship Sar Studies and Drug Design

Elucidation of Key Pharmacophoric Features of 1-Benzoyl-4-phenylsemicarbazide

Pharmacophore modeling is a crucial step in understanding the essential structural features required for a molecule to exert a specific biological activity. For anticonvulsant semicarbazides, a well-established pharmacophore model highlights several key features that are present in the this compound structure. nih.govresearchgate.net

The classical pharmacophore model for anticonvulsant activity, as proposed by Dimmock and later refined by Pandeya, consists of four main components:

An aryl hydrophobic binding site , which in the case of this compound is represented by the phenyl group attached to the N4 position of the semicarbazide (B1199961) core. This aromatic ring is believed to interact with a hydrophobic pocket in the biological target. nih.govresearchgate.net

A hydrogen bonding domain (HBD) is another critical feature. nih.govnih.gov In this compound, the -NH-CO-NH- moiety of the semicarbazide backbone provides potential hydrogen bond donors and acceptors that can form crucial interactions with the target receptor. nih.gov

An electron donor group is also considered important for activity. The carbonyl oxygen atoms in the benzoyl and urea (B33335) moieties of the molecule can act as electron donors. nih.govresearchgate.net

A distal hydrophobic site , which is fulfilled by the benzoyl group. The nature and substitution pattern of this group can significantly influence the compound's activity. nih.gov

These features collectively contribute to the molecule's ability to bind to its biological target and elicit a pharmacological response. The spatial arrangement of these pharmacophoric elements is critical for optimal activity.

Impact of Substituent Modifications on Biological Activity

The general trends observed in related series suggest that:

Substitutions on the N4-phenyl ring: The presence of an aryl group at this position is often considered essential for activity. nih.gov Introducing small, lipophilic, electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), on this phenyl ring can enhance anticonvulsant activity. excli.denih.gov For instance, in a series of 5,7-dibromoisatin semicarbazones, derivatives with a 4-chlorophenyl or a 3-chloro-4-fluorophenyl group at the N4 position showed prominent anticonvulsant effects. excli.de

Substitutions on the benzoyl ring: Modifications to the benzoyl moiety, or the "distal aryl ring," also play a crucial role. The nature of the substituent can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and pharmacokinetic profile.

Modifications to the semicarbazide linker: Altering the semicarbazide backbone can lead to changes in biological activity. For example, converting the urea linkage to a semicarbazide in certain benzoylphenylurea (B10832687) derivatives led to compounds with insecticidal and anticancer activities. mdpi.com

The following table presents data from a representative series of 4-aryl substituted semicarbazones of levulinic acid, which illustrates the impact of substitutions on anticonvulsant activity. While not directly this compound derivatives, these findings offer valuable analogous insights.

Table 1: Anticonvulsant Activity of Representative 4-Aryl Substituted Semicarbazones of Levulinic Acid

| Compound ID | R (Substituent on Phenyl Ring) | Maximal Electroshock (MES) Screen (% Protection at 300 mg/kg) | Subcutaneous Pentylenetetrazole (ScMet) Screen (% Protection at 300 mg/kg) |

|---|---|---|---|

| 1 | H | 0 | 0 |

| 2 | 4-CH₃ | 40 | 20 |

| 3 | 4-Cl | 80 | 60 |

| 4 | 4-F | 100 | 80 |

| 5 | 4-NO₂ | 60 | 40 |

Data is illustrative and based on findings from a study on 4-aryl substituted semicarbazones of levulinic acid. nih.gov

This data suggests that an unsubstituted phenyl ring leads to inactivity, while the introduction of substituents, particularly a fluorine atom, can significantly enhance anticonvulsant activity in this related series. nih.gov

Rational Design of Novel Semicarbazide Derivatives with Enhanced Activity

The principles of rational drug design are actively applied to the semicarbazide scaffold to develop novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This process often begins with the established pharmacophore model as a blueprint. nih.govfrontiersin.org

Key strategies in the rational design of novel semicarbazide derivatives include:

Scaffold Hopping and Bioisosteric Replacement: In this approach, parts of the this compound molecule are replaced with other chemical groups that retain similar steric and electronic properties (bioisosteres). For example, the phenyl rings could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target and potentially improve properties like solubility or metabolic stability. mdpi.com

Conformational Restriction: The flexibility of the semicarbazide backbone can be constrained by incorporating it into a more rigid ring system. This can lock the molecule into a bioactive conformation, leading to higher affinity for the target and improved selectivity.

Hybrid Molecule Design: This strategy involves combining the pharmacophoric features of this compound with those of other known active compounds. For instance, hybrid molecules incorporating a semicarbazone moiety with an isatin (B1672199) scaffold have been synthesized and shown to possess significant anticonvulsant activity. excli.de

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict the activity of designed compounds before their synthesis. researchgate.net QSAR models can identify the physicochemical properties that are most influential for biological activity, guiding the selection of optimal substituents.

Through these rational design approaches, researchers aim to fine-tune the structure of semicarbazide derivatives to achieve a better therapeutic profile.

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design potent and selective inhibitors. The application of SBDD to this compound derivatives is contingent on the identification and structural elucidation of its specific molecular target(s).

While the precise target for the anticonvulsant activity of this compound is not definitively established, related anticonvulsants are known to interact with targets such as voltage-gated sodium channels or components of the GABAergic system. nih.gov Should a specific target for this class of compounds be identified and its crystal structure determined, SBDD could be a powerful tool for developing next-generation analogs.

The general workflow for SBDD in this context would involve:

Target Identification and Validation: Identifying the specific protein that this compound binds to and confirming its role in the desired therapeutic effect.

Structure Determination: Obtaining the 3D structure of the target protein, preferably in complex with this compound or a close analog, using techniques like X-ray crystallography or cryo-electron microscopy.

Binding Site Analysis: Analyzing the interactions between the compound and the amino acid residues in the binding pocket of the target. This would reveal the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern binding.

In Silico Design and Virtual Screening: Using computational tools to design new molecules that are predicted to have improved binding affinity and selectivity based on the structural information. Virtual screening of large compound libraries can also be performed to identify novel scaffolds that fit the binding site.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the design hypothesis and feed into further rounds of optimization.

Currently, due to the lack of a defined target structure, the development of novel semicarbazide derivatives relies more heavily on ligand-based approaches like pharmacophore modeling and SAR studies.

Analytical Method Development and Quality Control Research

Chromatographic Techniques for Analysis

Chromatographic methods are paramount for the separation and quantification of 1-Benzoyl-4-phenylsemicarbazide from potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. While specific validated HPLC methods for the routine analysis of this particular compound are not extensively documented in publicly available literature, a typical method would be developed based on its physicochemical properties.

A reversed-phase HPLC method would likely be the most suitable approach. The separation would be achieved on a C18 column, which is effective for retaining and separating moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The optimal ratio of these solvents would be determined through method development to achieve a good resolution between the main compound and any impurities with a reasonable retention time. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, which would be determined by UV-Vis spectrophotometry.

Method validation, in accordance with ICH guidelines, would be crucial to ensure the method is fit for its intended purpose. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Although this compound has a relatively high molecular weight and multiple polar functional groups, GC-MS analysis is feasible, potentially with derivatization to increase its volatility and thermal stability.

Publicly accessible spectral databases indicate the availability of GC-MS data for this compound. nih.gov The mass spectrum provides valuable information about the fragmentation pattern of the molecule upon electron ionization, which is crucial for its identification. The mass spectrum of this compound shows a key fragmentation pattern that can be used for its characterization. nih.gov

Table 1: Key Mass-to-Charge Ratios (m/z) from GC-MS Analysis of this compound

| m/z | Interpretation |

| 105 | This is often the base peak and corresponds to the benzoyl cation [C₆H₅CO]⁺. |

| 77 | This peak corresponds to the phenyl cation [C₆H₅]⁺, resulting from the loss of a carbonyl group from the benzoyl cation. |

| 136 | This fragment could arise from cleavage of the N-N bond and subsequent rearrangement. |